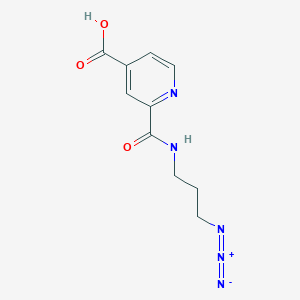

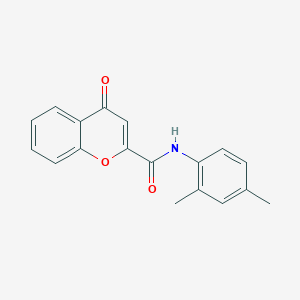

N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

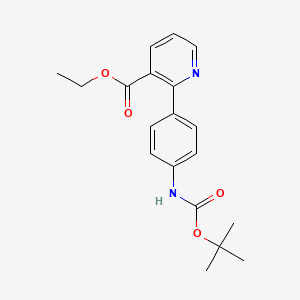

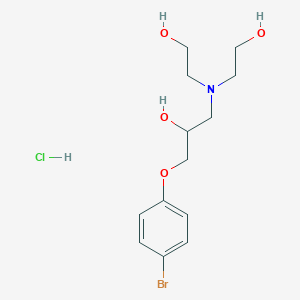

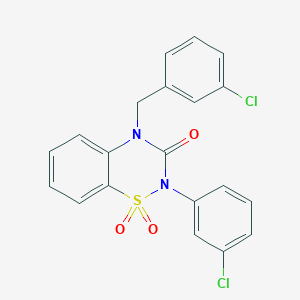

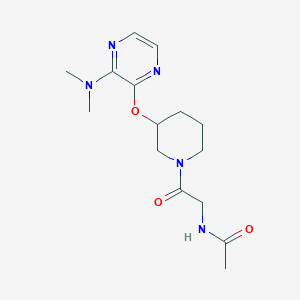

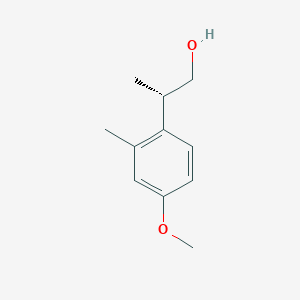

“N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that belongs to the class of chromenes . Chromenes are a type of organic compound with a three-ring structure, which includes a benzene ring fused to a heterocyclic pyran ring . The “2,4-dimethylphenyl” part indicates the presence of a phenyl (benzene) ring with two methyl groups attached at the 2nd and 4th positions. The “4-oxo” denotes a carbonyl group (=O) at the 4th position of the chromene ring, and “carboxamide” refers to a functional group (CONH2) attached to the chromene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromene ring system, with a carbonyl group at the 4th position and a carboxamide group attached to the chromene ring. The 2,4-dimethylphenyl group would be a substituent on the nitrogen atom of the carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the carboxamide group might increase its polarity and potentially its solubility in water .Scientific Research Applications

Pharmacokinetics and Metabolism

- A study on N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), a compound related to lidocaine and experimental anticonvulsants, explored its pharmacokinetics and metabolism in rats and humans. This research provided insights into the drug's absorption, bioavailability, and the identification of its metabolites, highlighting the importance of understanding the metabolic pathways and potential toxicological implications for therapeutic applications (Martin et al., 1997).

Therapeutic Applications

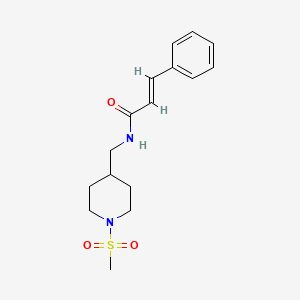

- The cytotoxic agent N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), with a dual mode of cytotoxic action involving topoisomerases I and II, was studied for its clinical trial potential against solid tumors. This study illustrates the therapeutic applications of chemical compounds in oncology, focusing on the dose-limiting toxicities and the search for optimal dosing strategies to maximize therapeutic benefits while minimizing adverse effects (McCrystal et al., 1999).

Diagnostic and Research Tools

- The use of saturation transfer electron paramagnetic resonance spectroscopy to study erythrocyte membrane abnormalities in Duchenne muscular dystrophy showcases the application of chemical compounds as diagnostic or research tools in understanding the pathological mechanisms of diseases and potentially guiding therapeutic interventions (Wilkerson et al., 1978).

Mechanism of Action

Target of Action

The compound N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is structurally similar to Amitraz . Amitraz is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in neurotransmission, affecting various physiological processes.

Mode of Action

The compound’s interaction with its targets leads to a series of biochemical reactions. It acts as an alpha-adrenergic agonist, triggering a response in the nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis , leading to overexcitation, and consequently paralysis and death in insects .

Biochemical Pathways

The compound affects several biochemical pathways. Its interaction with alpha-adrenergic and octopamine receptors alters neurotransmission . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, leading to an accumulation of these neurotransmitters in the synapse . This can result in overstimulation of the post-synaptic neuron, leading to overexcitation .

Pharmacokinetics

Amitraz, a structurally similar compound, is known to be volatile and almost insoluble in water . This suggests that the compound may have similar properties, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the overexcitation and subsequent paralysis and death in insects . This is due to the accumulation of monoamine neurotransmitters in the synapse, leading to overstimulation of the post-synaptic neuron .

Action Environment

The action of N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s volatility and water solubility can affect its distribution in the environment . Furthermore, the compound’s efficacy can be influenced by the presence of other chemicals or environmental conditions.

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-7-8-14(12(2)9-11)19-18(21)17-10-15(20)13-5-3-4-6-16(13)22-17/h3-10H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMMWVOMCSLFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B2931529.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2931530.png)

![N'-(3-chloro-4-methoxyphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2931531.png)

![5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2931538.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/no-structure.png)